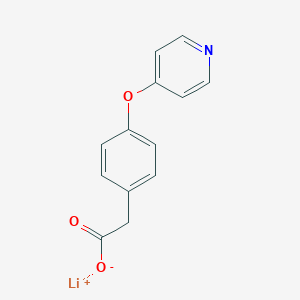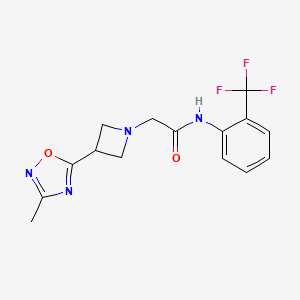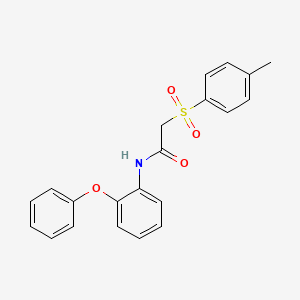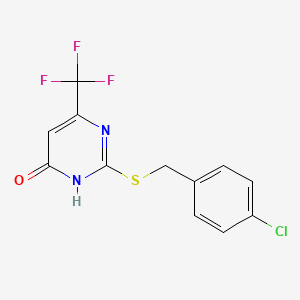
2-((4-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This pyrimidinone derivative is a potent inhibitor of a specific enzyme, making it an essential tool for biochemical and physiological research.
作用机制
The mechanism of action of 2-((4-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one involves the inhibition of DHODH by binding to its active site. This binding prevents the enzyme from catalyzing the conversion of dihydroorotate to orotate, thereby blocking the de novo pyrimidine biosynthesis pathway. This inhibition results in the depletion of intracellular pyrimidine pools, leading to the suppression of cell proliferation and growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of DHODH. This inhibition has been shown to have antiproliferative effects on cancer cells, suppressive effects on the immune system, and antiviral effects against various viral infections.
实验室实验的优点和局限性
The advantages of using 2-((4-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one in lab experiments include its high potency and specificity for DHODH inhibition, making it an ideal tool for studying the de novo pyrimidine biosynthesis pathway. However, the limitations of using this compound include its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
未来方向
There are several future directions for the use of 2-((4-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one in scientific research. These include:
1. Development of new DHODH inhibitors based on the structure of this compound to improve their potency and selectivity for DHODH inhibition.
2. Investigation of the potential use of this compound as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and viral infections.
3. Exploration of the off-target effects of this compound to better understand its potential toxicity and improve its safety profile.
4. Investigation of the role of DHODH in various physiological processes and the potential use of DHODH inhibitors, including this compound, in the treatment of related diseases.
Conclusion:
This compound is a potent inhibitor of DHODH that has gained significant attention in the scientific community due to its potential applications in various fields. Its high potency and specificity for DHODH inhibition make it an ideal tool for studying the de novo pyrimidine biosynthesis pathway and developing new therapies for various diseases. However, its potential toxicity and off-target effects must be carefully considered in future research.
合成方法
The synthesis of 2-((4-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one involves the reaction of 2-chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one with 4-chlorobenzyl mercaptan in the presence of a base, such as potassium carbonate. The reaction mixture is then heated under reflux conditions to obtain the desired product.
科学研究应用
2-((4-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one has been extensively used in scientific research as a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an essential target for the development of new therapies for various diseases, including cancer, autoimmune disorders, and viral infections.
属性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2OS/c13-8-3-1-7(2-4-8)6-20-11-17-9(12(14,15)16)5-10(19)18-11/h1-5H,6H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELNOWIJRWYWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CC(=O)N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2448326.png)
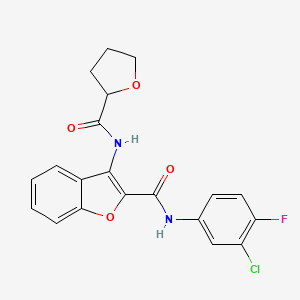
![2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one](/img/structure/B2448329.png)
![(3-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2448332.png)
![N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2448333.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2448336.png)
![2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2448338.png)
![(4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2448339.png)

